molecular formula C13H12BrNO B1374760 4-Bromo-N-ethylnaphthalene-1-carboxamide CAS No. 1381944-59-7

4-Bromo-N-ethylnaphthalene-1-carboxamide

Cat. No.: B1374760
CAS No.: 1381944-59-7
M. Wt: 278.14 g/mol
InChI Key: UBUYABXHVVBJQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-ethylnaphthalene-1-carboxamide typically involves the bromination of naphthalene followed by the introduction of the ethyl carboxamide group. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethylnaphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted naphthalenes, naphthoquinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-N-ethylnaphthalene-1-carboxamide is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: In the development of probes for studying biological processes and interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxamide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-methylnaphthalene-1-carboxamide
  • 4-Chloro-N-ethylnaphthalene-1-carboxamide
  • 4-Bromo-N-ethylnaphthalene-2-carboxamide

Uniqueness

4-Bromo-N-ethylnaphthalene-1-carboxamide is unique due to the specific positioning of the bromine atom and the ethyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

4-bromo-N-ethylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-2-15-13(16)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUYABXHVVBJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743049
Record name 4-Bromo-N-ethylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-59-7
Record name 4-Bromo-N-ethylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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